4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine
Description
4-{[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is a pyridine derivative featuring a pyrrolidine ring linked via an ether bond at the 4-position of the pyridine. The pyrrolidine moiety is further substituted with a 3,4-dimethylbenzenesulfonyl group.
Properties
IUPAC Name |
4-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-3-4-17(11-14(13)2)23(20,21)19-10-7-16(12-19)22-15-5-8-18-9-6-15/h3-6,8-9,11,16H,7,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTMTZDSFATRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Sulfonylation: The pyrrolidine ring is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Coupling with Pyridine: The final step involves coupling the sulfonylated pyrrolidine with a pyridine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the removal of the sulfonyl group.
Scientific Research Applications
4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyridine and pyrrolidine rings can enhance binding affinity through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues in Pyrrolidine-Pyridine Derivatives
A. 3-Benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine
- Structure : Contains a pyrrolo[2,3-b]pyridine core with benzoyl and dimethoxyphenyl substituents.
- Key Differences: Lacks the sulfonamide group present in the target compound.
- Synthesis : Utilizes Pd-catalyzed cross-coupling (e.g., with 3,4-dimethoxyphenylboronic acid), suggesting that the target compound might employ similar coupling strategies for sulfonyl group introduction .
B. 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
- Structure : Features a pyrrolidine with a silyl-protected hydroxymethyl group and a chloro-dimethoxymethylpyridine core.
- Key Differences :
C. Silyloxy-Substituted Pyrrolidines
- Examples : (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine.
- Key Differences :
Molecular Properties and Bioavailability Predictors
Evidence from Veber et al. (2002) highlights critical parameters for oral bioavailability:
- Rotatable Bonds: ≤10 recommended.
- Polar Surface Area (PSA) : ≤140 Ų ideal. The sulfonyl group (PSA ~60 Ų) and ether oxygen (PSA ~20 Ų) suggest moderate PSA, likely within acceptable limits .
- This approaches the traditional 500 g/mol cutoff but aligns with Veber’s findings that MW alone is less critical than rotatable bonds and PSA .
Table 1: Comparative Molecular Properties
| Compound | Key Substituents | MW (g/mol) | Rotatable Bonds* | PSA* (Ų) |
|---|---|---|---|---|
| Target Compound | 3,4-Dimethylbenzenesulfonyl | ~400–450 | ~5–7 | ~80–100 |
| 3-Benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine | Benzoyl, dimethoxyphenyl | ~350–400 | ~8–10 | ~100–120 |
| HB279-1 (TBS-protected) | TBS, chloro, dimethoxymethyl | 415.04 | ~6–8 | ~70–90 |
*Estimated based on structural analogs and Veber’s criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
